
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a furan ring substituted with a nitro group at the 5-position, a phenyl group, and an oxadiazole ring, making it a unique structure with promising properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with benzonitrile in the presence of a suitable catalyst to yield the desired oxadiazole compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile, with the use of catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and acetic anhydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole has been extensively studied for its applications in various scientific fields:
Wirkmechanismus
The mechanism of action of 3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes such as arylamine N-acetyltransferase, which is essential for the survival of Mycobacterium tuberculosis.
Pathways Involved: The reduction of the nitro group to reactive intermediates leads to the formation of compounds that can damage bacterial DNA and proteins, ultimately resulting in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Nitrofurantoin: Commonly used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole stands out due to its unique combination of a nitrofuran and oxadiazole ring, which imparts distinct biological activities and reactivity. Its ability to target specific bacterial enzymes and pathways makes it a promising candidate for developing new antimicrobial agents .
Eigenschaften
Molekularformel |
C12H7N3O4 |
|---|---|
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
3-(5-nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)10-7-6-9(18-10)11-13-12(19-14-11)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
SVHXREZGWIJXBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


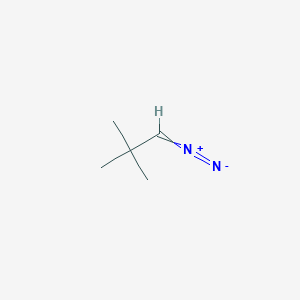
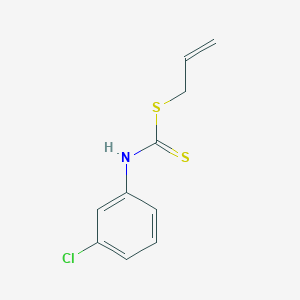

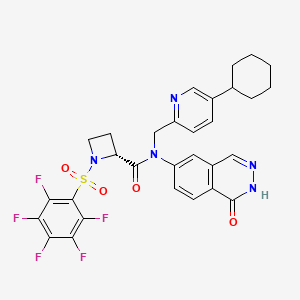
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
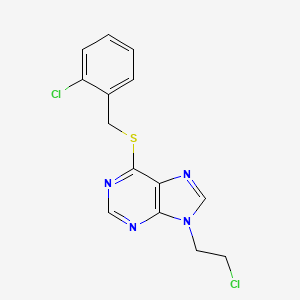
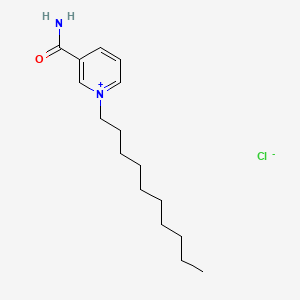
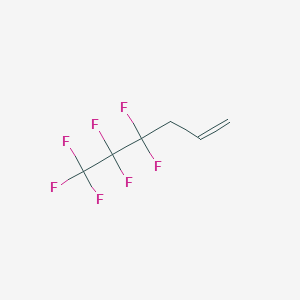

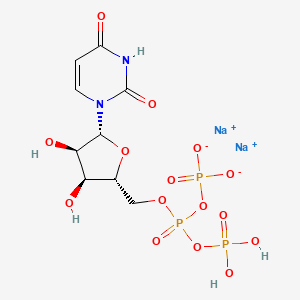
![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
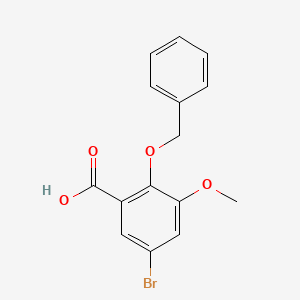
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

